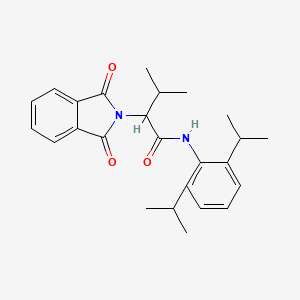![molecular formula C13H11N3O3S2 B5139872 N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been studied extensively in recent years due to its ability to inhibit the activity of the serine/threonine kinase, TTK. TTK is a key regulator of the spindle assembly checkpoint, which is essential for proper cell division. Inhibition of TTK has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.
Mécanisme D'action
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of TTK, a key regulator of the spindle assembly checkpoint. TTK is essential for proper cell division, and inhibition of TTK activity results in mitotic defects and cell death in cancer cells. This compound has also been shown to inhibit the activity of other kinases, including Aurora A and B, which are also involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to induce mitotic defects and cell death in cancer cells. In addition, this compound has been shown to inhibit the formation of microtubules, which are essential for proper cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a promising compound for cancer therapy due to its ability to inhibit the activity of TTK, a key regulator of the spindle assembly checkpoint. However, there are some limitations to its use in lab experiments. This compound has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of TTK. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. In addition, there is interest in studying the combination of this compound with other anti-cancer agents to enhance its efficacy. Finally, there is interest in studying the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells.
Méthodes De Synthèse
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 2-thiophenecarbohydrazide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with 3-bromo-1,2,4-oxadiazole to form this compound.
Applications De Recherche Scientifique
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been extensively studied in pre-clinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that this compound is effective in inhibiting the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In vivo studies have shown that this compound is effective in inhibiting tumor growth in xenograft models of breast and lung cancer.
Propriétés
IUPAC Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c17-21(18,10-5-2-1-3-6-10)14-9-12-15-13(16-19-12)11-7-4-8-20-11/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGUMWCZTPYVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


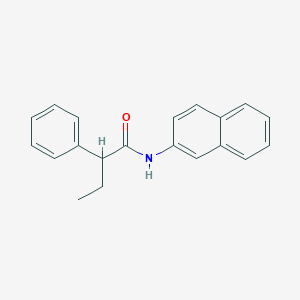
![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)
![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
![3-({[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B5139831.png)
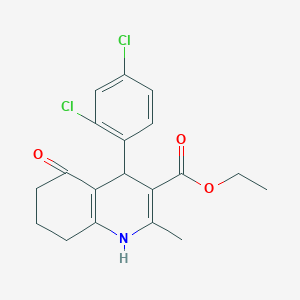
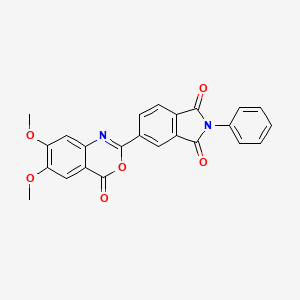
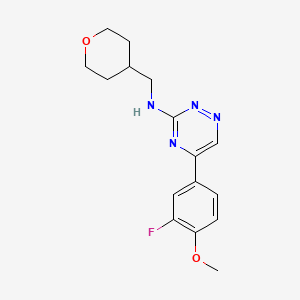
![2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)
